molecular formula C16H28B2N4O8 B1591319 Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron CAS No. 480438-22-0

Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron

Cat. No. B1591319
M. Wt: 426 g/mol
InChI Key: LANVQSVBEALBNB-DDHJBXDOSA-N
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Description

Bis(n,n,n’n’-tetramethyl-l-tartramideglycolato)diboron is a chemical compound with the linear formula C16H28B2N4O8 . It has a molecular weight of 426.04 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Bis(n,n,n’n’-tetramethyl-l-tartramideglycolato)diboron consists of a total of 59 bonds. There are 31 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 2 five-membered rings, and 4 tertiary amides (aliphatic) .


Physical And Chemical Properties Analysis

Bis(n,n,n’n’-tetramethyl-l-tartramideglycolato)diboron has an optical activity of [α]20/D +144°, c = 1 in chloroform . Its melting point is 144-148°C (lit.) .

Scientific Research Applications

B-B Bond Activation and Reactivity with N-Heterocyclic Carbenes (NHCs) A comprehensive study detailed the structures and reactivity of various diboron(4) compounds, including bis(pinacolato)diboron (B2pin2), with N-heterocyclic carbenes (NHCs). The reactivity of these diboron compounds with NHCs of different steric demands was explored, revealing that the B-B bond activation can occur at temperatures as low as -40 °C to -30 °C without metal involvement. This reactivity is highly influenced by the steric effects of the NHCs and diboron compounds, offering profound insights into the activation mechanisms and potential applications in catalysis without metal species (M. Eck et al., 2017).

Platinum(0)-Catalyzed Diboration of Alkynes Research on the platinum(0)-catalyzed diboration of alkynes using tetrakis(alkoxo)diborons, including bis(pinacolato)diboron, has provided a method to produce stereodefined cis-bis(boryl)alkenes in excellent yields. This process, which is gentle and adaptable to various functionalized alkynes, opens new pathways for the synthesis of complex borylated molecules, with potential applications in material science and organic synthesis (Tatsuo Ishiyama et al., 1996).

Nickel-Catalyzed Cross-Coupling Using Bis(pinacolato)diboron The efficiency of bis(pinacolato)diboron as a terminal reductant in nickel-catalyzed coupling of unactivated alkyl halides has been demonstrated. This method produces C(sp3)–C(sp3) coupling products under mild conditions, showing excellent functional group tolerance. Such advancements in cross-coupling reactions highlight the versatility of diboron compounds in organic synthesis, offering more sustainable and functional-group-tolerant methodologies (Hailiang Xu et al., 2013).

Borylation of Arenes with Bis(hexylene glycolato)diboron Investigations into the borylation of arenes using bis(hexylene glycolato)diboron under iridium catalysis have revealed this reagent as an effective alternative to more commonly used diboron compounds. The study emphasizes the economical advantage and efficiency of bis(hexylene glycolato)diboron in the direct borylation of arenes, suggesting its potential for broader applications in the synthesis of boron-containing organic compounds (Carl W. Liskey & J. Hartwig, 2013).

Copper-Catalyzed Beta-Boration Research on copper-catalyzed beta-boration of alpha,beta-unsaturated carbonyl compounds with bis(pinacolato)diboron has shown significant rate acceleration by adding alcohol additives. This method's ability to efficiently add bis(pinacolato)diboron to a wide range of substrates highlights its potential utility in the synthesis of beta-boryl carbonyl compounds, contributing to the development of new borylation techniques in organic synthesis (Soungyun Mun et al., 2006).

Safety And Hazards

When handling Bis(n,n,n’n’-tetramethyl-l-tartramideglycolato)diboron, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4R,5R)-2-[(4R,5R)-4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28B2N4O8/c1-19(2)13(23)9-10(14(24)20(3)4)28-17(27-9)18-29-11(15(25)21(5)6)12(30-18)16(26)22(7)8/h9-12H,1-8H3/t9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANVQSVBEALBNB-DDHJBXDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)B2OC(C(O2)C(=O)N(C)C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]([C@@H](O1)C(=O)N(C)C)C(=O)N(C)C)B2O[C@H]([C@@H](O2)C(=O)N(C)C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28B2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584139
Record name (4R,4'R,5R,5'R)-N~4~,N~4~,N~4'~,N~4'~,N~5~,N~5~,N~5'~,N~5'~-Octamethyl[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron

CAS RN

480438-22-0
Record name [2,2′-Bi-1,3,2-dioxaborolane]-4,4′,5,5′-tetracarboxamide, N4,N4,N4′,N4′,N5,N5,N5′,N5′-octamethyl-, (4R,4′R,5R,5′R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R,4'R,5R,5'R)-N~4~,N~4~,N~4'~,N~4'~,N~5~,N~5~,N~5'~,N~5'~-Octamethyl[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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